rac-(3r,4r)-4-[(1-methyl-1h-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride
Description
rac-(3R,4R)-4-[(1-Methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride is a heterocyclic compound featuring a pyrrolidine core substituted with a 1-methylpyrazole moiety via an ether linkage. The dihydrochloride salt enhances its solubility and stability for pharmacological applications. Its molecular formula is C₉H₁₆Cl₂N₂O₂ (calculated from and ), with a molecular weight of 267.15 g/mol (approximated from related structures in , and 10). The stereochemistry at the 3R and 4R positions of the pyrrolidine ring is critical for its biological interactions, as minor structural changes can significantly alter activity .
Properties
IUPAC Name |
(3R,4R)-4-(1-methylpyrazol-4-yl)oxypyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-11-5-6(2-10-11)13-8-4-9-3-7(8)12;;/h2,5,7-9,12H,3-4H2,1H3;2*1H/t7-,8-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIDMBWYVBXVEL-RHJRFJOKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)OC2CNCC2O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)O[C@@H]2CNC[C@H]2O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3r,4r)-4-[(1-methyl-1h-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with Pyrazole Group: The pyrazole group is introduced via a nucleophilic substitution reaction, where the pyrrolidine ring reacts with a pyrazole derivative under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the compound into its dihydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Structural Features and Reactivity Context
The compound contains:
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A pyrrolidine ring with hydroxyl and ether-linked pyrazole substituents.
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Stereochemistry at positions 3R and 4R.
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A dihydrochloride salt, enhancing solubility in polar solvents.
Key reactive sites likely include:
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The hydroxyl group (–OH) on the pyrrolidine ring.
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The ether linkage (–O–) connecting the pyrrolidine and pyrazole moieties.
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The pyrazole nitrogen atoms , which may participate in coordination or acid-base reactions.
Hydroxyl Group Reactions
The tertiary alcohol on the pyrrolidine ring can undergo typical alcohol reactions:
| Reaction Type | Conditions | Expected Product |
|---|---|---|
| Esterification | Acid chlorides/anhydrides, base | Esters (e.g., acetyl or benzoyl derivatives) |
| Oxidation | Jones reagent or Dess-Martin periodinane | Ketone (if stereoelectronics permit) |
| Sulfonation | Sulfonyl chlorides, pyridine | Sulfonate esters (potential leaving groups) |
Ether Bond Cleavage
The pyrazole-ether bond may undergo hydrolysis under acidic or basic conditions:
| Conditions | Outcome |
|---|---|
| Concentrated HCl (reflux) | Cleavage to pyrazole-4-ol and pyrrolidinol |
| BBr₃ (Lewis acid) | Demethylation of pyrazole’s methyl group |
Pyrazole Ring Functionalization
The 1-methylpyrazole moiety can participate in:
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Electrophilic substitution : Nitration or halogenation at the 3-position of the pyrazole.
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Coordination chemistry : Binding to metal ions via pyrazole nitrogen lone pairs.
Stereochemical Considerations
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The 3R,4R configuration may influence reaction outcomes, particularly in stereoselective transformations (e.g., asymmetric oxidations or substitutions).
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Steric hindrance near the hydroxyl group could limit reactivity with bulky electrophiles.
Stability and Degradation Pathways
| Factor | Impact |
|---|---|
| Acidic conditions | Protonation of pyrazole N, ether cleavage |
| Oxidative environments | Potential hydroxyl → ketone oxidation |
| Light exposure | Risk of radical-mediated decomposition |
Comparative Data from Analogous Compounds
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rac-(3R,4S)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid ( ):
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Undergoes amide coupling via its carboxylic acid group (e.g., with amines).
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Decarboxylation observed under strong heating (200°C+).
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(3R,4R)-4-amino-1-methylpyrrolidin-3-ol derivatives ( ):
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Amino group participates in Schiff base formation with aldehydes/ketones.
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N-alkylation reactions with alkyl halides.
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Research Gaps and Recommendations
While direct data on the queried compound is unavailable, future studies could explore:
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Catalytic hydrogenation of the pyrrolidine ring.
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Cross-coupling reactions involving the pyrazole moiety (e.g., Suzuki-Miyaura).
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Salt metathesis to exchange dihydrochloride for other counterions (e.g., tosylate).
Scientific Research Applications
CNS Penetration Studies
Recent studies have focused on the compound's ability to penetrate the central nervous system (CNS). It has been identified as a promising candidate for developing inhibitors targeting specific receptors involved in neurological disorders. For instance, research indicates that derivatives of this compound can effectively inhibit epidermal growth factor receptor (EGFR) mutations associated with certain cancers .
Antiviral Research
The compound has shown potential in antiviral applications, particularly against viral infections that affect the CNS. Its structural properties allow for modifications that enhance its efficacy against specific viral targets. Ongoing studies are exploring its mechanism of action and effectiveness in preclinical models .
Case Study 1: CNS Penetrant Inhibitors
A study published in the Journal of Medicinal Chemistry explored the design of CNS penetrant inhibitors based on this compound. The research highlighted modifications that improved bioavailability and receptor binding affinity, demonstrating significant promise in treating CNS-related pathologies .
Case Study 2: Antiviral Efficacy
Another investigation assessed the antiviral properties of rac-(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride against a panel of viruses. The findings indicated a notable reduction in viral replication rates in vitro, suggesting its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of rac-(3r,4r)-4-[(1-methyl-1h-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a class of pyrrolidine-pyrazole hybrids. Key structural analogues include:
Key Observations :
- Substituent Diversity : The target compound lacks the benzyl and carboxylic acid groups present in analogues from and , which may reduce its molecular bulk and alter receptor-binding profiles.
- Salt Form : All listed analogues are dihydrochloride salts, suggesting a common strategy to improve aqueous solubility.
- Stereochemical Variations : The (3R,4R) configuration distinguishes it from (3S,4R) or (3R,4S) isomers, which could lead to divergent pharmacokinetic properties .
Pharmacological and Physicochemical Properties
- Hydrophilicity : The hydroxyl group and dihydrochloride salt enhance water solubility compared to benzyl- or carboxylic acid-containing analogues, which may exhibit higher lipophilicity .
- Metabolic Stability : The absence of ester or amide linkages (unlike compounds in and ) may reduce susceptibility to enzymatic degradation.
Biological Activity
The compound rac-(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride (CAS Number: 2307782-59-6) is a synthetic derivative that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 256.13 g/mol. The structure features a pyrrolidine ring substituted with a pyrazole moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C8H15Cl2N3O2 |
| Molecular Weight | 256.13 g/mol |
| IUPAC Name | This compound |
| LogP | -0.65 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It is hypothesized that the compound may modulate the activity of G protein-coupled receptors (GPCRs), which play a crucial role in various signaling pathways within cells. The pyrazole and pyrrolidine moieties contribute to its binding affinity and specificity towards these targets .
Antimicrobial Activity
Research has indicated that derivatives similar to rac-(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Neuropharmacological Effects
Studies have explored the neuropharmacological effects of related compounds on neurotransmitter systems. The interaction with serotonin and dopamine receptors may indicate potential uses in managing neurological disorders such as depression or anxiety .
Case Studies
- Antidepressant-like Effects : A study evaluated the effects of rac-(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol in animal models for depression. The results demonstrated a significant reduction in depressive-like behaviors, suggesting its potential as an antidepressant .
- Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory effects of this compound in vitro. It was found to inhibit the production of pro-inflammatory cytokines in human cell lines, indicating its therapeutic potential in inflammatory diseases .
Q & A
Q. What are the key synthetic steps and critical reaction conditions for preparing rac-(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride?
- Methodological Answer : The synthesis involves multi-step organic transformations:
- Step 1 : Formation of the pyrrolidine ring via cyclization reactions, often using chiral starting materials to control stereochemistry. Protecting groups (e.g., tert-butoxycarbonyl, BOC) are employed to prevent unwanted side reactions .
- Step 2 : Introduction of the pyrazole moiety via nucleophilic substitution or coupling reactions. For example, a Mitsunobu reaction may be used to attach the pyrazole group to the pyrrolidine oxygen .
- Step 3 : Hydrochloride salt formation by treating the free base with HCl gas or aqueous HCl under controlled pH conditions .
Critical conditions include temperature (often 0–80°C), solvent selection (e.g., dichloromethane, ethanol), and catalyst use (e.g., palladium for cross-coupling). Purification typically employs HPLC or column chromatography .
Q. How is the stereochemical configuration of the compound confirmed?
- Methodological Answer : Stereochemical validation combines:
- X-ray crystallography : Resolves absolute configuration using single-crystal diffraction .
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) to assess enantiomeric excess .
- NMR spectroscopy : Analyzes coupling constants (e.g., vicinal protons in the pyrrolidine ring) and NOE effects to confirm spatial arrangement .
Q. What analytical techniques are used to assess purity and stability?
- Methodological Answer :
- HPLC-MS : Quantifies purity (>95% typical) and detects degradation products .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability under varying temperatures .
- Karl Fischer titration : Measures residual water content, critical for hygroscopic hydrochloride salts .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict biological activity?
- Methodological Answer :
- Quantum Chemical Calculations : Predict reaction pathways and transition states to optimize stereoselectivity (e.g., DFT calculations for energy barriers) .
- Molecular Docking : Screens against target proteins (e.g., enzymes or GPCRs) to hypothesize binding modes and guide SAR studies .
- Machine Learning : Analyzes reaction databases to recommend optimal solvents/catalysts, reducing trial-and-error experimentation .
Q. What strategies resolve discrepancies in reported biological activities across studies?
- Methodological Answer :
- Assay Standardization : Compare studies using identical cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH, ionic strength) .
- Purity Reassessment : Repetition of HPLC and LC-MS to rule out impurities or degradation .
- Enantiomeric Excess (EE) Analysis : Chiral chromatography ensures racemic vs. enantiopure samples are not conflated .
Q. How are structure-activity relationships (SAR) studied for this compound?
- Methodological Answer :
- Derivatization : Synthesize analogs with modified pyrazole substituents (e.g., ethyl instead of methyl) or pyrrolidine hydroxyl groups .
- In Vitro Assays : Test analogs for receptor binding (e.g., radioligand displacement) or enzyme inhibition (IC₅₀ determination) .
- Pharmacophore Mapping : Identify critical hydrogen-bond donors/acceptors using 3D-QSAR models .
Q. What experimental designs are used to evaluate pharmacokinetic properties in vivo?
- Methodological Answer :
- Radiolabeling : Incorporate ¹⁴C or ³H isotopes for tracking absorption/distribution in rodent models .
- LC-MS/MS Quantification : Measures plasma/tissue concentrations post-administration to calculate half-life (t₁/₂) and bioavailability .
- Metabolite ID : High-resolution MS/MS profiles urine/plasma to identify oxidative or conjugative metabolites .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s metabolic stability?
- Methodological Answer :
- Comparative Cytochrome P450 Assays : Test stability in human liver microsomes (HLM) vs. recombinant CYP isoforms (e.g., CYP3A4/5) to identify enzyme-specific degradation .
- Species Variability : Repeat studies in multiple species (e.g., mouse, rat) to assess interspecies metabolic differences .
- pH-Dependent Stability Testing : Evaluate degradation under simulated gastric (pH 1.2) and intestinal (pH 6.8) conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
